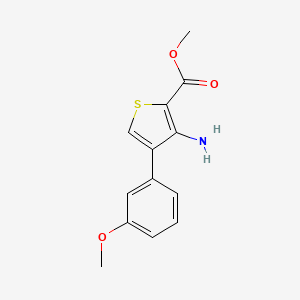

Methyl 3-amino-4-(3-methoxyphenyl)thiophene-2-carboxylate

CAS No.: 679425-85-5

Cat. No.: VC5367606

Molecular Formula: C13H13NO3S

Molecular Weight: 263.31

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 679425-85-5 |

|---|---|

| Molecular Formula | C13H13NO3S |

| Molecular Weight | 263.31 |

| IUPAC Name | methyl 3-amino-4-(3-methoxyphenyl)thiophene-2-carboxylate |

| Standard InChI | InChI=1S/C13H13NO3S/c1-16-9-5-3-4-8(6-9)10-7-18-12(11(10)14)13(15)17-2/h3-7H,14H2,1-2H3 |

| Standard InChI Key | RWWVKKQZLDZAJC-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC(=C1)C2=CSC(=C2N)C(=O)OC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound belongs to the thiophene carboxylate family, featuring a sulfur-containing five-membered aromatic ring. The core structure is substituted at the 3-position with an amino group (-NH2) and at the 4-position with a 3-methoxyphenyl group (-C6H4-OCH3). The 2-position is esterified with a methyl group (-COOCH3). This arrangement confers unique electronic and steric properties, influencing reactivity and intermolecular interactions .

Table 1: Comparative Structural Properties of Thiophene Carboxylates

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituents (Positions 3/4) |

|---|---|---|---|

| Methyl 3-amino-4-methylthiophene-2-carboxylate | C₇H₉NO₂S | 171.22 | -NH2 / -CH3 |

| Methyl 3-amino-4-phenylthiophene-2-carboxylate | C₁₂H₁₁NO₂S | 233.29 | -NH2 / -C6H5 |

| Methyl 3-amino-4-(2-fluorophenyl)thiophene-2-carboxylate | C₁₂H₁₀FNO₂S | 251.28 | -NH2 / -C6H4-F |

| Target Compound | C₁₃H₁₃NO₃S | 271.31 | -NH2 / -C6H4-OCH3 |

The methoxy group’s electron-donating nature enhances aromatic ring stability and may increase solubility in polar solvents compared to non-oxygenated analogs .

Physicochemical Characteristics

While experimental data for the target compound remains unpublished, extrapolation from analogous structures suggests:

-

Melting Point: ~69–85°C (based on phenyl and fluorophenyl derivatives) .

-

Boiling Point: Estimated >380°C under atmospheric pressure, consistent with high molecular weight thiophenes .

-

Solubility: Moderate solubility in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), with limited aqueous solubility due to the hydrophobic methoxyphenyl group .

Synthesis and Optimization

General Synthetic Strategy

Thiophene carboxylates are typically synthesized via cyclization reactions or functionalization of preformed thiophene rings. For methyl 3-amino-4-arylthiophene-2-carboxylates, a two-step approach is commonly employed:

-

Formation of the Thiophene Core:

-

Starting materials such as 3-oxotetrahydrothiophene derivatives undergo cyclocondensation with hydroxylamine hydrochloride in the presence of Lewis acids (e.g., FeCl3) and dehydrating agents (e.g., cyanuric chloride) .

-

Example: Reaction of 4-methyl-3-oxotetrahydro-2-thiophencarboxylic acid methyl ester with hydroxylamine hydrochloride at 70–90°C yields the corresponding aminothiophene .

-

-

Aryl Group Introduction:

-

Suzuki-Miyaura coupling or direct electrophilic substitution can introduce aryl groups at the 4-position. For methoxyphenyl derivatives, palladium-catalyzed cross-coupling with 3-methoxyphenylboronic acid is a plausible route.

-

Table 2: Representative Reaction Conditions for Analog Synthesis

Industrial-Scale Considerations

Key challenges in large-scale production include:

-

Purification: Column chromatography or recrystallization from ethanol/water mixtures to isolate the pure product .

-

Cost Efficiency: Replacement of cyanuric chloride with cheaper dehydrating agents without compromising yield .

Challenges and Future Directions

-

Synthetic Optimization: Development of one-pot methodologies to reduce purification steps.

-

Biological Screening: In vivo efficacy and toxicity studies to validate computational predictions.

-

Structure-Activity Relationship (SAR) Studies: Systematic variation of substituents to identify pharmacophores.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume